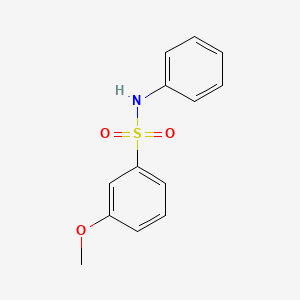
3-methoxy-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The methoxy group and the phenyl group further modify the structure, potentially altering its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE typically involves the reaction of 3-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
3-Methoxyaniline+Benzenesulfonyl chloride→3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE+HCl
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the mixing of reactants and to control the reaction temperature .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-phenyl-1-benzenesulfonamide.
Reduction: Formation of 3-methoxy-N-phenyl-1-benzenesulfonamide with an amine group.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, thereby blocking the enzyme’s function . The methoxy and phenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-N-phenylbenzenesulfonamide
- N-Phenylbenzenesulfonamide
- 3-Hydroxy-N-phenylbenzenesulfonamide
Uniqueness
3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE is unique due to the presence of both a methoxy group and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may result in enhanced properties compared to similar compounds .
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
3-methoxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c1-17-12-8-5-9-13(10-12)18(15,16)14-11-6-3-2-4-7-11/h2-10,14H,1H3 |
InChI Key |
DKUZCXKLFABUAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10969834.png)

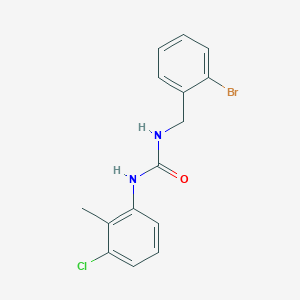
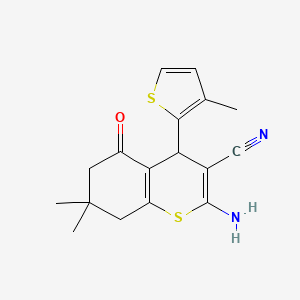
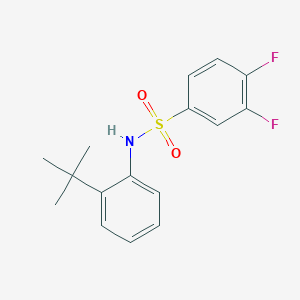
![5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B10969873.png)
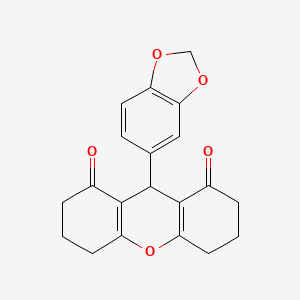
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10969878.png)
![3-chloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969880.png)
![2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969900.png)
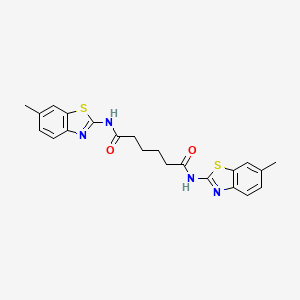
![2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969911.png)
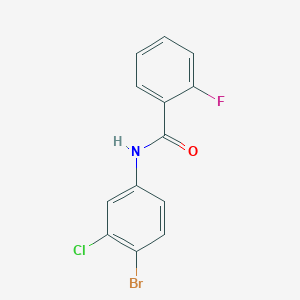
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazole](/img/structure/B10969921.png)
